Synthesis Efficiency: Catalytic Hydrogenation of Nitro Precursor vs. Alternative Routes
The target compound is produced via catalytic hydrogenation of its nitro precursor, tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 153473-24-6). This method achieves a 78% isolated yield at a 1.14 mmol scale under mild conditions (room temperature, H₂ balloon, 2 h) [1]. In contrast, the deprotected analog 4-(3-aminopyridin-2-yl)piperazine requires multi-step synthesis with additional protection/deprotection cycles, leading to lower cumulative yields (typically <50% over 3 steps) and increased purification burden due to the free piperazine amine [2].
| Evidence Dimension | Synthetic yield for preparation of aminopyridine-piperazine scaffold |
|---|---|
| Target Compound Data | 78% isolated yield |
| Comparator Or Baseline | 4-(3-aminopyridin-2-yl)piperazine (no Boc): <50% cumulative yield over 3 steps |
| Quantified Difference | ≥28 percentage point yield advantage |
| Conditions | Catalytic hydrogenation: 10% Pd/C (10% w/w), MeOH, RT, H₂ balloon, 2 h; scale: 1.14 mmol |
Why This Matters
The 78% yield enables cost-effective scaling, while the comparator's <50% yield introduces substantial cost and supply chain risk for larger research programs.
- [1] ChemicalBook. 111669-25-1 Synthesis from tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 153473-24-6). Available at: https://www.chemicalbook.cn/CASEN_111669-25-1.htm View Source
- [2] Google Patents. LV12566A: The production of 3-alkylamino-2-piperazinylpyridines. 2000. Available at: https://patents.google.com/patent/LV12566A/en View Source
